molecular formula C8H10INO B8678805 4-Iodo-N-propyl-2-pyridone

4-Iodo-N-propyl-2-pyridone

Cat. No.: B8678805
M. Wt: 263.08 g/mol
InChI Key: NYLKPNKATQZZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-N-propyl-2-pyridone is a heterocyclic compound featuring a 2-pyridone core substituted with an iodine atom at the 4-position and an N-propyl group. This compound is likely of interest in pharmaceutical or materials chemistry, given the prevalence of iodinated pyridones in drug discovery and catalysis .

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

4-iodo-1-propylpyridin-2-one

InChI

InChI=1S/C8H10INO/c1-2-4-10-5-3-7(9)6-8(10)11/h3,5-6H,2,4H2,1H3

InChI Key

NYLKPNKATQZZSA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=CC1=O)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Iodo-N-propyl-2-pyridone with structurally or functionally related compounds from the evidence, focusing on substituent effects, physicochemical properties, and synthetic strategies.

Structural Analogues from

Compounds 7p and 7q in are complex peptidomimetics with pyridinyl and pyrimido-pyrrolidine cores. While structurally distinct, they share key features with this compound:

  • Substituent Effects: Both 7p and 7q contain dimethylamino and methyl groups that influence solubility and conformational stability. In contrast, the iodine and propyl groups in this compound may enhance halogen bonding and lipophilicity, respectively.
  • Physical Properties :
Compound Melting Point (°C) Purity (%) Key Substituents Reference
This compound Not reported Not reported Iodo, N-propyl
7p 54.7 96 Pyrimido-pyrrolidine, methyl
7q 34.0 95 Pyrimido-pyrrolidine, methyl

The lower melting point of 7q compared to 7p (34.0 vs. 54.7°C) may reflect differences in crystallinity due to substituent bulk. For this compound, the iodine atom could increase melting point relative to non-halogenated analogs.

Halogenated Analogues from

Key comparisons include:

  • Reactivity : The iodine in 4-IBP participates in cross-coupling reactions (e.g., Suzuki-Miyaura), a trait likely shared with this compound. However, the pyridone ring may offer distinct electronic environments for such reactions.
  • Solubility : The benzamide group in 4-IBP enhances water solubility compared to the lipophilic N-propyl group in this compound .

Heterocyclic Carboxamides from

The compound N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS 900887-75-4) shares a fused heterocyclic core with this compound. Differences include:

  • Functionality : The methoxypropyl and carboxamide groups in ’s compound enhance hydrogen-bonding capacity, whereas the iodine in this compound may favor electrophilic interactions.
  • Molecular Weight : ’s compound (MW 418.5 g/mol) is significantly larger than this compound (MW ~263 g/mol), impacting pharmacokinetic properties .

Research Findings and Implications

  • Synthetic Challenges : Compounds like 7p and 7q required HPLC purification (95–96% purity), suggesting similar strategies may be necessary for this compound to achieve high purity .
  • Computational Insights : Density-functional methods (e.g., Becke’s hybrid functionals in ) could predict thermochemical properties of this compound, such as bond dissociation energies or solvation effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.